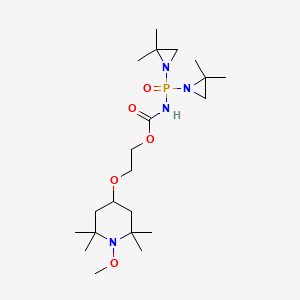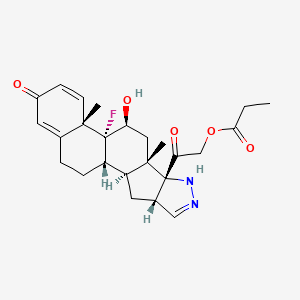
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as chloroethyl, oxazaphosphorin, fluorenone, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the oxazaphosphorin ring: This step involves the reaction of a suitable phosphoramide with an appropriate diol under controlled conditions to form the oxazaphosphorin ring.
Introduction of the chloroethyl groups: The bis(2-chloroethyl)amino group can be introduced through nucleophilic substitution reactions using chloroethylamine derivatives.
Attachment of the fluorenone moiety: The fluorenone group can be attached via a condensation reaction with a suitable fluorenone derivative.
Final urea formation: The final step involves the formation of the urea linkage through the reaction of the intermediate with an isocyanate or a related reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloroethyl groups or the oxazaphosphorin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: It may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential biological activity.
Medicine: The compound may be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” involves its interaction with molecular targets such as DNA or proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives with alkylating groups, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities to cyclophosphamide.
Melphalan: An alkylating agent with a bis(2-chloroethyl)amino group.
Uniqueness
The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorenone moiety, in particular, may influence its interactions with biological targets and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
97121-81-8 |
|---|---|
Molekularformel |
C21H23Cl2N4O5P |
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(9-oxofluoren-2-yl)urea |
InChI |
InChI=1S/C21H23Cl2N4O5P/c22-8-10-26(11-9-23)33(31)25-19(7-12-32-33)27(30)21(29)24-14-5-6-16-15-3-1-2-4-17(15)20(28)18(16)13-14/h1-6,13,19,30H,7-12H2,(H,24,29)(H,25,31) |
InChI-Schlüssel |
SDNMYCYZGYELHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


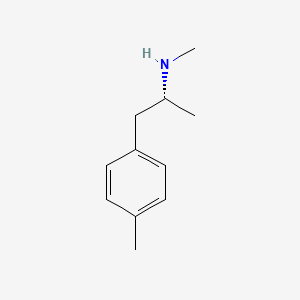
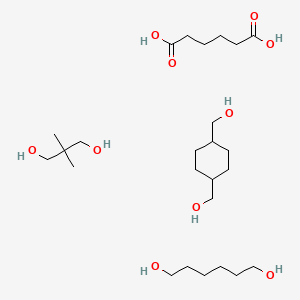

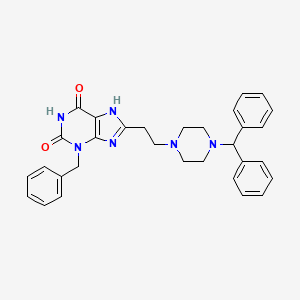
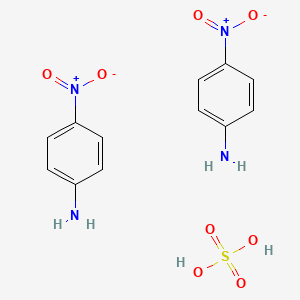
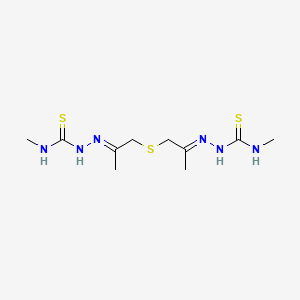

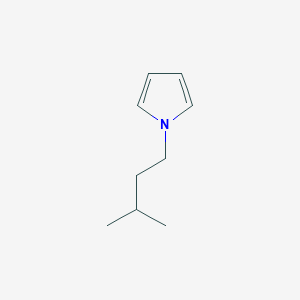


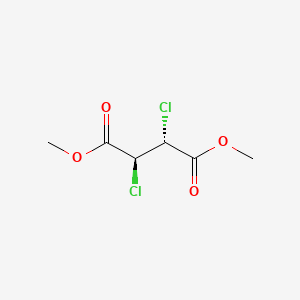
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
